molecular formula C12H15N3 B8365626 (3,4,5,6-Tetrahydro-2H-[4,4']bipyridinyl-1-yl)-acetonitrile

(3,4,5,6-Tetrahydro-2H-[4,4']bipyridinyl-1-yl)-acetonitrile

Cat. No. B8365626
M. Wt: 201.27 g/mol
InChI Key: DRIDBILMTWFITC-UHFFFAOYSA-N
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Patent
US08053457B2

Procedure details

The title compound is synthesized by coupling of 1,2,3,4,5,6-Hexahydro-[4,4′]bipyridinyl (commercially available from CHESS GmbH) and bromoacetonitrile analogously to the preparation of Intermediate 149.2 as a colorless oil; ES-MS: M+H=202.2: CtRet=2.41.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([C:7]2[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=2)[CH2:3][CH2:2]1.Br[CH2:14][C:15]#[N:16]>>[N:10]1([CH2:14][C:15]#[N:16])[CH2:9][CH2:8][CH:7]([C:4]2[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=2)[CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCC(CC1)C1=CC=NC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
analogously to the preparation of Intermediate 149.2 as a colorless oil

Outcomes

Product
Name
Type
product
Smiles
N1(CCC(CC1)C1=CC=NC=C1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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